molecular formula C17H15F2N3O2 B2768886 1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1334376-33-8

1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2768886
CAS No.: 1334376-33-8
M. Wt: 331.323
InChI Key: NPWXPRUKKYGHJX-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The 3,4-difluorobenzoyl group can be introduced via acylation reactions using 3,4-difluorobenzoyl chloride.

    Attachment of the Pyridin-3-ylmethyl Group: This step involves nucleophilic substitution reactions where the pyridin-3-ylmethyl group is attached to the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
  • 1-(3,4-difluorobenzoyl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide
  • 1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-2-carboxamide

Uniqueness

1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both the 3,4-difluorobenzoyl and pyridin-3-ylmethyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-14-4-3-12(6-15(14)19)17(24)22-9-13(10-22)16(23)21-8-11-2-1-5-20-7-11/h1-7,13H,8-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWXPRUKKYGHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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